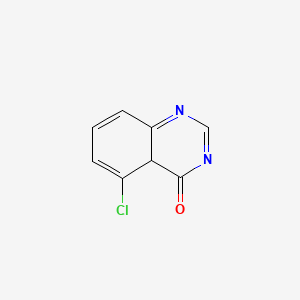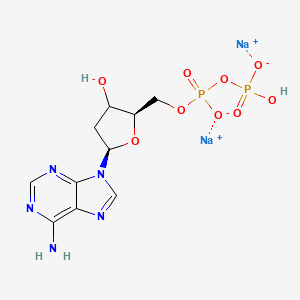
2'-Deoxyadenosine 5'-di-phos-phate (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine 5’-di-phos-phate (disodium): is a purine nucleotide that contains adenine as the nucleobase. It is a derivative of adenosine and plays a significant role in various biochemical processes. This compound is often used in scientific research, particularly in studies involving DNA synthesis and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved using polynucleotide phosphorylase from Escherichia coli . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the successful addition of phosphate groups.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) may involve large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of adenine derivatives, while reduction may yield deoxyadenosine .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine 5’-di-phos-phate (disodium) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) involves its role as a substrate for various enzymes involved in DNA synthesis and repair. It inhibits bacterial poly (A) polymerase, which is essential for the synthesis of polyadenylated RNA . This inhibition can affect the overall process of RNA synthesis and stability.
Comparación Con Compuestos Similares
- 2’-Deoxycytidine 5’-diphosphate (disodium)
- 2’-Deoxyuridine 5’-triphosphate (disodium)
- 2’-Deoxyguanosine 5’-diphosphate (disodium)
Comparison: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) is unique due to its specific role in inhibiting bacterial poly (A) polymerase. While other similar compounds also participate in DNA synthesis and repair, their specific functions and targets may vary. For example, 2’-Deoxycytidine 5’-diphosphate (disodium) is involved in the synthesis of cytosine-containing nucleotides, while 2’-Deoxyuridine 5’-triphosphate (disodium) is used in the synthesis of uracil-containing nucleotides .
Propiedades
Fórmula molecular |
C10H13N5Na2O9P2 |
|---|---|
Peso molecular |
455.17 g/mol |
Nombre IUPAC |
disodium;[[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5?,6-,7-;;/m1../s1 |
Clave InChI |
QPOQRKUWBIAHBO-KTJUJSQSSA-L |
SMILES isomérico |
C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
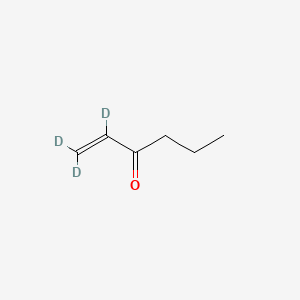
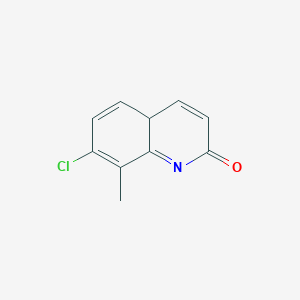
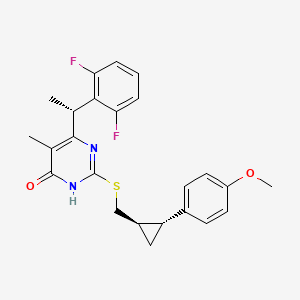
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)
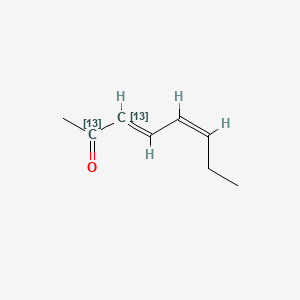

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
